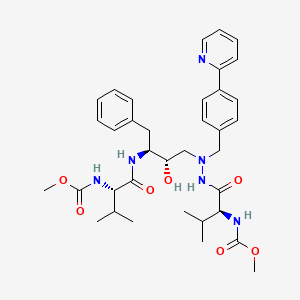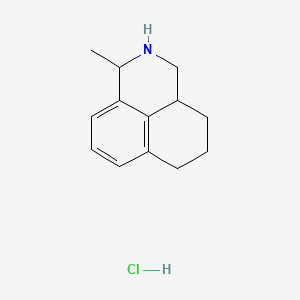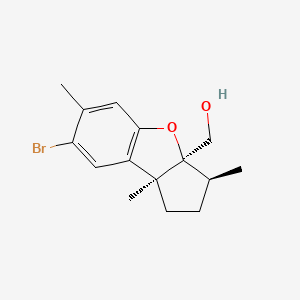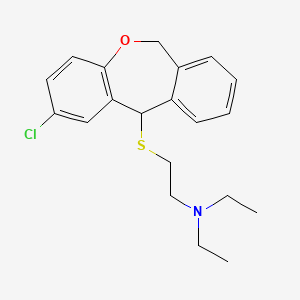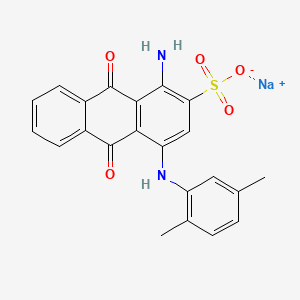
2-Anthracenesulfonic acid, 1-amino-4-((2,5-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenesulfonic acid, 1-amino-4-((2,5-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound. It is characterized by its anthracene core structure, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid group, which makes it highly soluble in water. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((2,5-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps:
Nitration of Anthracene: Anthracene is first nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Sulfonation: The anthracene derivative is sulfonated to introduce the sulfonic acid group.
Coupling Reaction: The amino groups are coupled with 2,5-dimethylaniline under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-((2,5-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: A variety of substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
2-Anthracenesulfonic acid, 1-amino-4-((2,5-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of biological processes and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Its sulfonic acid group allows it to bind to specific proteins and enzymes, altering their activity. The anthracene core can intercalate with DNA, affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-2-sulfonic acid: Lacks the amino and dimethylphenyl groups.
1-Amino-4-((2,5-dimethylphenyl)amino)anthracene-9,10-dione: Lacks the sulfonic acid group.
2-Anthracenesulfonic acid, 1-amino-4-phenylamino-9,10-dihydro-9,10-dioxo-, monosodium salt: Similar structure but with a phenyl group instead of a dimethylphenyl group.
Uniqueness
2-Anthracenesulfonic acid, 1-amino-4-((2,5-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring high solubility and specific binding interactions.
Propiedades
Número CAS |
71550-19-1 |
|---|---|
Fórmula molecular |
C22H17N2NaO5S |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
sodium;1-amino-4-(2,5-dimethylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O5S.Na/c1-11-7-8-12(2)15(9-11)24-16-10-17(30(27,28)29)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
PAFAWYISTWGZAG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




